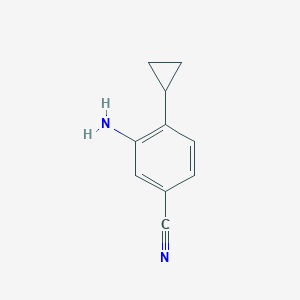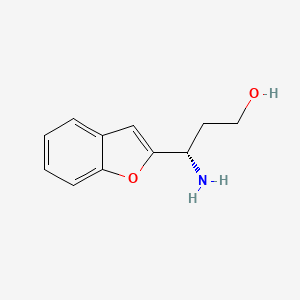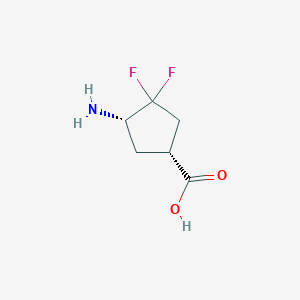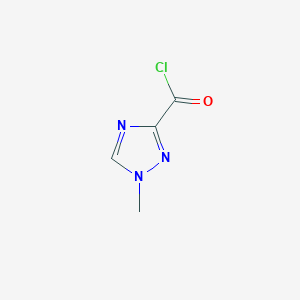
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid+SOCl2→1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride+SO2+HCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: It can be reduced to 1-methyl-1H-1,2,4-triazole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Amides, Esters, Thioesters: Formed through substitution reactions
1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Formed through hydrolysis
1-Methyl-1H-1,2,4-triazole-3-methanol: Formed through reduction
Scientific Research Applications
Chemistry: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. It helps in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties. Its derivatives are investigated for their ability to inhibit specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and polymers. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carbonyl chloride involves its ability to acylate nucleophilic sites on target molecules. The compound reacts with nucleophiles, such as amino groups in proteins or peptides, forming stable amide bonds. This modification can alter the biological activity of the target molecule, leading to changes in enzyme activity, protein-protein interactions, or receptor binding.
Comparison with Similar Compounds
- 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-Methyl-1H-1,2,4-triazole-3-methanol
- 1,2,4-Triazole-3-carbonyl chloride
Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carbonyl chloride is unique due to its specific reactivity and ability to form stable amide bonds with nucleophiles. This property makes it a valuable intermediate in organic synthesis and a useful tool in biological research. Its derivatives exhibit diverse biological activities, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C4H4ClN3O |
|---|---|
Molecular Weight |
145.55 g/mol |
IUPAC Name |
1-methyl-1,2,4-triazole-3-carbonyl chloride |
InChI |
InChI=1S/C4H4ClN3O/c1-8-2-6-4(7-8)3(5)9/h2H,1H3 |
InChI Key |
PVQRHUVRWQFGSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



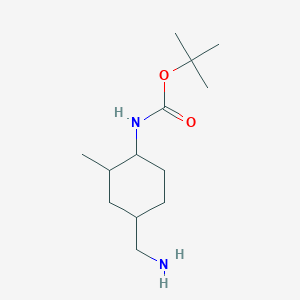
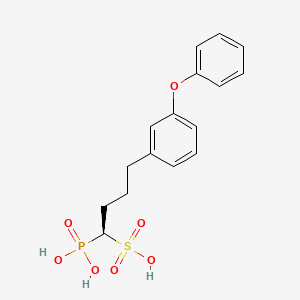
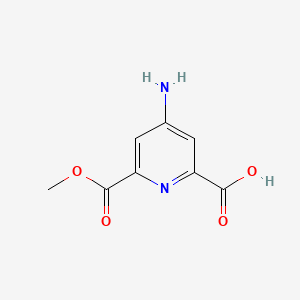
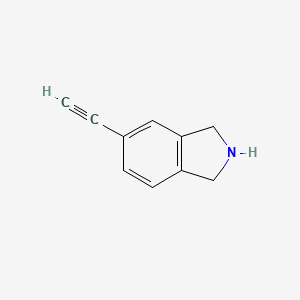
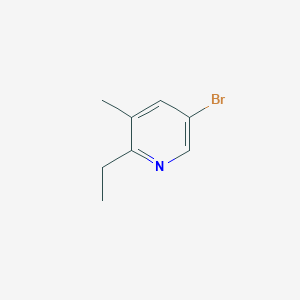
![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
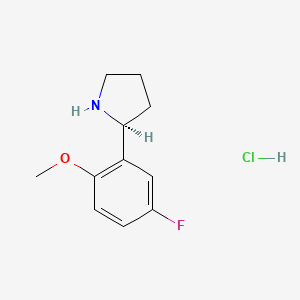
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
